3-Cyclopropylimidazo[1,5-a]pyridin-1-amine
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Overview
Description
3-Cyclopropylimidazo[1,5-a]pyridin-1-amine is a heterocyclic compound that belongs to the imidazo[1,5-a]pyridine family. These compounds are known for their unique chemical structures and versatile applications in various fields, including pharmaceuticals, materials science, and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropylimidazo[1,5-a]pyridin-1-amine typically involves cyclocondensation reactions. One common method is the Mg3N2-assisted one-pot annulation strategy, which involves the reaction of 2-pyridyl ketones with alkyl glyoxylates or aldehydes . This method allows for the formation of imidazo[1,5-a]pyridines with excellent yields.
Industrial Production Methods
Industrial production methods for imidazo[1,5-a]pyridines often rely on scalable and efficient synthetic routes. These methods include cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions . The choice of method depends on the desired yield, purity, and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropylimidazo[1,5-a]pyridin-1-amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., transition metals like copper) .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidative cyclization can lead to the formation of various substituted imidazo[1,5-a]pyridines .
Scientific Research Applications
3-Cyclopropylimidazo[1,5-a]pyridin-1-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-Cyclopropylimidazo[1,5-a]pyridin-1-amine involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways . The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Known for its applications in medicinal chemistry and drug development.
Imidazo[1,2-a]pyrimidine: Used in the synthesis of bioactive compounds and materials science.
Imidazo[1,5-a]pyridine derivatives: These derivatives have unique optical and biological properties, making them useful in various research areas.
Uniqueness
3-Cyclopropylimidazo[1,5-a]pyridin-1-amine is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity. Its cyclopropyl group adds to its stability and potential for diverse applications .
Properties
Molecular Formula |
C10H11N3 |
---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
3-cyclopropylimidazo[1,5-a]pyridin-1-amine |
InChI |
InChI=1S/C10H11N3/c11-9-8-3-1-2-6-13(8)10(12-9)7-4-5-7/h1-3,6-7H,4-5,11H2 |
InChI Key |
VYKNJOYIOUFDIK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC(=C3N2C=CC=C3)N |
Origin of Product |
United States |
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